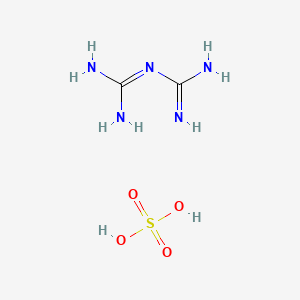

1-carbamimidoylguanidine;sulfuric acid

Description

Historical Context of Biguanide (B1667054) Compound Research

The journey of biguanide research began with the investigation of the plant Galega officinalis, also known as French lilac or goat's rue. lgcstandards.commedecinesciences.org For centuries, this plant was used in traditional European medicine to alleviate symptoms associated with diabetes mellitus. lgcstandards.commedecinesciences.org In the early 20th century, scientists identified guanidine (B92328) derivatives in Galega officinalis extracts as the active compounds responsible for lowering blood glucose levels in animal studies. nih.govwikipedia.org This discovery spurred the synthesis of various biguanide compounds. nih.gov

The first synthesis of the parent compound, biguanide, was achieved by B. Rathke in 1879. beilstein-journals.orgresearchgate.net In the 1920s, the hypoglycemic properties of N,N-dimethylbiguanide (metformin) were first reported, marking a significant milestone in the therapeutic potential of this class of compounds. beilstein-journals.org The decades following World War II saw the emergence of several biguanide-based drugs with applications as antidiabetics, antimalarials, and disinfectants. beilstein-journals.org However, some of these early biguanides, such as phenformin (B89758) and buformin (B1668040), were later withdrawn from many markets due to toxicity concerns. nih.govwikipedia.org

Despite these setbacks, research into biguanides continued, leading to a resurgence of interest, particularly after the discovery of metformin's anticancer properties. beilstein-journals.org This has fueled ongoing investigations into the diverse biological activities of biguanides. researchgate.net

Overview of Biguanide Sulphate's Significance in Chemical and Biological Research

Biguanide sulphate and its parent compounds are notable for their unique chemical structure, which consists of two guanidine units linked by a nitrogen atom. beilstein-journals.orgresearchgate.net This structure imparts several key properties that make them valuable in research:

Chemical Research: In the realm of chemistry, biguanides are recognized for their versatility. They can act as strong organic bases, catalysts in chemical reactions, and as polydentate ligands for creating metal complexes with catalytic activity. beilstein-journals.org The ability of biguanides to form hydrogen-bonded frameworks is also being explored in materials science for the development of supramolecular assemblies. Furthermore, derivatives of biguanides have been synthesized to act as surfactants in micellar catalysis, which can improve the efficiency of chemical reactions like cross-coupling processes.

Biological Research: The primary mechanism of action for biguanides in a biological context is the inhibition of mitochondrial complex I. nih.gov This leads to a state of energetic stress within the cell, which activates various metabolic pathways. This fundamental action is the basis for the diverse biological effects observed in biguanide research, including their well-known role in managing type 2 diabetes by enhancing insulin (B600854) sensitivity and reducing glucose production in the liver. Beyond this, research has expanded to investigate the antimicrobial, antiviral, and anticancer properties of biguanides. jneonatalsurg.com For instance, polyhexamethylene biguanide (PHMB) is a known antiseptic agent. The potential for biguanides to act against cancer cells, either directly or indirectly by altering the body's systemic environment, is a major area of current investigation. nih.govimmunomet.comresearchgate.net

The following table provides a summary of the key research areas for biguanide compounds:

Interactive Data Table: Key Research Areas of Biguanide Compounds| Research Area | Description | Key Compounds Mentioned |

|---|---|---|

| Antidiabetic | Lowering blood glucose levels, managing type 2 diabetes. nih.govwikipedia.org | Metformin (B114582), Phenformin, Buformin, Synthalin A, Synthalin B |

| Anticancer | Investigating direct and indirect antitumor effects. nih.govimmunomet.com | Metformin, Phenformin |

| Antimicrobial | Broad-spectrum activity against bacteria, fungi, and viruses. rsc.org | Polyhexamethylene biguanide (PHMB), Chlorhexidine |

| Antimalarial | Use in the prevention and treatment of malaria. beilstein-journals.orgjneonatalsurg.com | Proguanil (B194036) |

| Chemical Synthesis | Used as catalysts, strong bases, and ligands for metal complexation. beilstein-journals.org | Biguanide |

Scope and Research Objectives for Biguanide Sulphate Investigations

Investigations into biguanide sulphate and related compounds are driven by a range of research objectives aimed at further elucidating their properties and potential applications. A primary goal is to gain a more complete understanding of their mechanisms of action at the molecular level. wikipedia.org While the inhibition of mitochondrial complex I is a widely accepted primary target, the full scope of their interactions within cells is still under investigation. nih.gov

A significant portion of current research focuses on the potential of biguanides in oncology. immunomet.comresearchgate.net Clinical trials are underway to evaluate the efficacy of compounds like metformin in various cancer treatments, both as a standalone therapy and in combination with other drugs. mdpi.com Another key objective is the design and synthesis of new biguanide derivatives with improved efficacy and safety profiles. researchgate.netjneonatalsurg.com This includes developing novel compounds with enhanced antimicrobial or anticancer properties. mdpi.com

Research also aims to explore the relationship between the chemical structure of biguanides and their biological activity to design more potent therapeutic agents. researchgate.net This involves studying how different substituents on the biguanide scaffold affect their pharmacophoric features and interactions with biological targets. jneonatalsurg.com Furthermore, there is an interest in the development of biguanide-metal complexes, as evidence suggests that their interactions with metals like copper may be linked to their biological activity. mdpi.com

The following table outlines the primary objectives of ongoing biguanide research:

Interactive Data Table: Primary Objectives of Biguanide Research| Research Objective | Description |

|---|---|

| Mechanism of Action | To fully understand the molecular pathways through which biguanides exert their effects. wikipedia.org |

| Oncological Applications | To investigate and validate the use of biguanides in cancer therapy and prevention. immunomet.comresearchgate.net |

| Novel Compound Synthesis | To create new biguanide derivatives with enhanced therapeutic properties and reduced toxicity. researchgate.netjneonatalsurg.com |

| Structure-Activity Relationship | To determine how the chemical structure of biguanides influences their biological functions. researchgate.netjneonatalsurg.com |

| Metal Complexation | To study the role of metal-biguanide interactions in their biological activity. mdpi.com |

Properties

CAS No. |

2583-53-1 |

|---|---|

Molecular Formula |

C2H9N5O4S |

Molecular Weight |

199.19 g/mol |

IUPAC Name |

1-carbamimidoylguanidine;sulfuric acid |

InChI |

InChI=1S/C2H7N5.H2O4S/c3-1(4)7-2(5)6;1-5(2,3)4/h(H7,3,4,5,6,7);(H2,1,2,3,4) |

InChI Key |

MIWVBVPUEOHJFV-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=N)N)(N)N.OS(=O)(=O)O |

Other CAS No. |

6945-23-9 2583-53-1 |

Related CAS |

49719-55-3 |

Origin of Product |

United States |

Synthetic Methodologies for Biguanide Sulphate and Derivatives

Established Synthetic Routes for Biguanide (B1667054) Sulphate Preparation

The synthesis of biguanide and its salts has a rich history, with several methods being established and refined over time. These routes primarily involve the use of cyanoguanidine or dicyanamide (B8802431) salts as key starting materials.

Condensation Reactions with Cyanoguanidine and Amines

A foundational method for preparing biguanides involves the condensation of cyanoguanidine (also known as dicyandiamide) with amines. nih.govbeilstein-journals.org This reaction is typically performed under acidic conditions, which are crucial for protonating the nitrile group of cyanoguanidine, thereby activating it for nucleophilic attack by the amine. scholaris.ca Hydrochloric acid is commonly used, with an optimal reaction pH of 2.6. scholaris.ca

Historically, the synthesis of the parent biguanide was achieved by reacting cyanoguanidine with an ammoniacal solution of cupric sulfate (B86663) in a sealed tube at 110 °C. nih.govbeilstein-journals.orgnews-medical.net This method was later adapted to prepare N¹-monoalkylbiguanides by reacting primary amines with cyanoguanidine in refluxing water in the presence of copper(II) chloride. nih.govbeilstein-journals.org The resulting copper complexes are then treated with hydrogen sulfide (B99878) to yield the desired biguanide. nih.govbeilstein-journals.org

Another established approach is the direct fusion of cyanoguanidine with an amine hydrochloride salt at elevated temperatures (135–165 °C). nih.govbeilstein-journals.org This solvent-free method has been used for the synthesis of various biguanide derivatives. nih.govbeilstein-journals.org Alternatively, the reaction can be carried out by heating a mixture of cyanoguanidine and an amine hydrochloride in a polar solvent like ethanol. nih.govbeilstein-journals.org High-pressure autoclaves have also been employed to increase the reaction temperature and efficiency. nih.govbeilstein-journals.org A specific procedure for preparing biguanide sulphate involves grinding dicyandiamide (B1669379) with ammonium (B1175870) chloride and heating the mixture to 160-165°C until a liquid melt is formed. sciencemadness.org The resulting solid is then dissolved in hot water, and the biguanide is precipitated as its rose-red copper salt before being converted to the sulphate form. sciencemadness.org

| Method | Reagents | Conditions | Key Features |

| Copper Salt-Mediated | Cyanoguanidine, Amine, Copper Salt (e.g., CuSO₄, CuCl₂) | Refluxing water or sealed tube at 110°C | Forms a copper complex intermediate. nih.govbeilstein-journals.orgnews-medical.net |

| Direct Fusion | Cyanoguanidine, Amine Hydrochloride | 135–165 °C, solvent-free | A high-temperature, solventless approach. nih.govbeilstein-journals.org |

| Solvent-Based Heating | Cyanoguanidine, Amine Hydrochloride | Heating in a polar solvent (e.g., ethanol) | Proton exchange at high temperatures activates cyanoguanidine. nih.govbeilstein-journals.org |

| Ammonium Salt Fusion | Dicyandiamide, Ammonium Chloride | 160-165°C | A specific method for preparing biguanide that is then converted to the sulphate salt. sciencemadness.org |

Approaches from Dicyanamide Salts

An alternative major pathway for synthesizing biguanides utilizes sodium dicyanamide. This method involves the double addition of amines to the two nitrile groups of the dicyanamide. nih.gov A prominent example is the industrial synthesis of chlorhexidine, which involves the sequential addition of hexamethylenediamine (B150038) and 4-chloroaniline (B138754) to sodium dicyanamide in an acidic aqueous alcohol mixture. nih.gov

Substituted cyanoguanidines, which are precursors to non-symmetrical N¹,N⁵-disubstituted biguanides, can be prepared by reacting sodium dicyanamide with amine hydrochlorides in butanol or with free amines in aqueous acidic media. nih.gov The resulting substituted cyanoguanidines can then be reacted with another amine to form the final biguanide product. nih.gov

Microwave-Assisted Synthesis Optimization in Biguanide Chemistry

Microwave-assisted synthesis has emerged as a significant optimization strategy in biguanide chemistry, offering dramatic reductions in reaction times and often leading to cleaner reactions with good to excellent yields. nih.govbeilstein-journals.org Chen et al. were pioneers in demonstrating the acceleration of the reaction between cyanoguanidine and substituted aniline (B41778) hydrochlorides under microwave irradiation, achieving reaction completion within 15 minutes with yields of 86–89%. nih.govbeilstein-journals.org

Further optimizations have involved replacing hydrochloric acid with other reagents like trimethylsilyl (B98337) chloride (TMSCl) to enhance the reactivity of cyanoguanidine. nih.govbeilstein-journals.org Using TMSCl in acetonitrile (B52724) with microwave irradiation at 150 °C, various N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides have been prepared with yields up to 97%. nih.govbeilstein-journals.org This microwave-assisted approach has been successfully applied to the synthesis of a variety of biguanide derivatives, including those with potential anticancer properties. nih.govbeilstein-journals.orgresearchgate.net

| Study | Reactants | Conditions | Yield | Reaction Time |

| Chen et al. | Cyanoguanidine, Substituted Aniline Hydrochlorides | Microwave irradiation | 86–89% | 15 minutes |

| Mayer et al. | Cyanoguanidine, Amines, TMSCl | Acetonitrile, Microwave irradiation at 150 °C | Up to 97% | 5-15 minutes |

| Zhou et al. | Dicyandiamide, Pyrazole-containing amines, TMSCl | Dry acetonitrile, Microwave irradiation (200–400 W) at 140 °C | 66–79% | 15 minutes |

Derivatization Strategies for Biguanide Sulphate Analogs

The versatility of the biguanide scaffold allows for extensive derivatization to create analogs with tailored properties for various research applications.

Structural Modification for Enhanced Research Efficacy

Structural modifications of the biguanide backbone are a key strategy for developing new analogs with improved efficacy in various biological contexts. jneonatalsurg.comjneonatalsurg.com For instance, researchers have synthesized a series of biguanide derivatives by modifying the arylbiguanide scaffold to develop potent antitumor agents. researchgate.netdovepress.com These modifications can include the introduction of different substituents on the phenyl ring, which has been shown to significantly affect the biological activities of the compounds. dovepress.com

Another area of modification involves the introduction of sulfonamide groups to the biguanide structure. mdpi.com This has been explored to enhance properties such as anticoagulant activity. mdpi.com The synthesis of these derivatives often involves standard biguanide formation reactions followed by further chemical transformations to introduce the desired functional groups.

Synthesis of Hybrid Biguanide Conjugates

The synthesis of hybrid molecules that conjugate a biguanide moiety with another pharmacologically active scaffold is a growing area of research. This approach aims to create bifunctional molecules with novel or enhanced properties.

One example is the synthesis of sugar-biguanide hybrids. unl.pt These conjugates are typically formed by first synthesizing a biguanide derivative containing a reactive handle, which is then coupled to a modified sugar molecule. unl.pt The synthesis of the biguanide part can be achieved through the dicyanamide salt approach in an acidic medium. unl.pt

Another class of hybrid molecules involves the conjugation of biguanides with other heterocyclic systems, such as 1,3,5-triazines and coumarins. mdpi.com For example, 2,4-diaminotriazine derivatives can be prepared by the cyclocondensation of biguanides with ethyl cyanoacetate. mdpi.com These triazine derivatives can then be further reacted to form more complex hybrid structures. mdpi.com The development of AUTAC-Biguanide, a hybrid compound designed to target mitochondria, involves the conjugation of a biguanide building block with a guanine (B1146940) derivative. preprints.org

Optimization of Synthetic Conditions for Biguanide Sulphate Purity and Yield

Detailed research findings indicate that acidic conditions are fundamental for the synthesis of biguanides from cyanoguanidine and amines. scholaris.cacdnsciencepub.com The reaction requires an acidic medium to protonate the nitrile group in the cyanoguanidine, thereby activating it for the nucleophilic attack by the amine. cdnsciencepub.com An ideal pH of 2.6 has been identified for this reaction when using hydrochloric acid. scholaris.cacdnsciencepub.com While traditional proton sources like hydrochloric or sulfuric acid are effective, studies have shown that replacing them with other activating agents can enhance outcomes. scholaris.cacdnsciencepub.com For instance, the use of trimethylsilyl chloride (TMSCl) in microwave-assisted syntheses has been found to increase both the yield and purity of the resulting biguanide. scholaris.cacdnsciencepub.com

Lewis acids have also been employed to improve reaction efficiency. The use of iron(III) chloride (FeCl₃) as a Lewis acid catalyst was shown to significantly increase the reactivity of cyanoguanidine, resulting in moderate to excellent yields ranging from 55% to 99%. scholaris.cacdnsciencepub.com However, this method's utility is somewhat limited as it is most effective for alkyl and aryl groups and may be hindered by other functional groups that can coordinate with the iron catalyst. scholaris.cacdnsciencepub.com

The solvent system and reactant concentration are also pivotal. The synthesis is amenable to a variety of solvents, including water, alcohols, toluene, 1,4-dioxane, and acetonitrile, with the choice impacting the reaction's success. scholaris.cacdnsciencepub.com In certain methodologies, the concentration of reactants has been identified as a critical factor; for example, a minimum concentration of 2 M was necessary to achieve high yields in the synthesis of alkylbiguanide dihydrochlorides. acs.orgnih.gov

The method of heating and the duration of the reaction present a clear trade-off between traditional and modern techniques. Classical reflux methods, often conducted in aqueous solutions, may require several hours to reach completion. scholaris.cacdnsciencepub.com For example, the synthesis of certain biguanide hydrochlorides in refluxing aqueous HCl required 12 hours. scholaris.cacdnsciencepub.com In contrast, microwave-assisted synthesis has emerged as a highly efficient alternative, drastically reducing reaction times to as little as 15 to 30 minutes while providing excellent yields, sometimes up to 97%. nih.govbeilstein-journals.org This rapid and efficient heating is tolerant of a wide range of functional groups. scholaris.cacdnsciencepub.com An alternative approach to shorten reaction times involves using higher boiling point solvents, such as 1-butanol, which allows for higher reaction temperatures under reflux conditions, reducing the time needed to around 6 hours. scholaris.cacdnsciencepub.com

The following tables present research findings on how different synthetic conditions affect the yield and provide a comparison of various methodologies.

Table 1: Impact of Reaction Parameters on the Synthesis of Biguanide Derivatives This interactive table summarizes research findings on how different catalysts, solvents, and conditions affect reaction time and yield.

| Method | Starting Materials | Catalyst / Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Classical Reflux | Dicyandiamide + Ammonium Salt | Sulfuric Acid | Aqueous | Reflux | Several hours | Moderate-High | |

| Classical Reflux | Amine + Cyanoguanidine | Hydrochloric Acid (1 M) | Aqueous | Reflux | 12 hours | 51-84% | scholaris.cacdnsciencepub.com |

| Classical Reflux | Amine Hydrochloride + Cyanoguanidine | None (Salt is reactant) | 1-Butanol | Reflux | 6 hours | Variable | scholaris.cacdnsciencepub.com |

| Lewis Acid Catalysis | Amine + Cyanoguanidine | Iron(III) Chloride | 1,4-Dioxane | 100 °C | 90 minutes | Moderate-Excellent | acs.orgnih.gov |

| Microwave | Cyanoguanidine + Amine HCl | Hydrochloric Acid | Polar Aprotic Solvent | N/A | < 30 minutes | 86-89% | |

| Microwave | Substituted Aniline + Cyanoguanidine | Trimethylsilyl Chloride | Acetonitrile | 140-150 °C | 15 minutes | Up to 97% | nih.govbeilstein-journals.org |

Table 2: Comparative Analysis of Synthetic Methodologies for Biguanide Purity and Yield This interactive table compares classical and microwave-assisted synthesis methods for preparing biguanides.

| Feature | Classical Synthesis (Fusion/Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Principle | Direct heating of reactants, often in a high-boiling solvent or neat. beilstein-journals.org | Use of microwave irradiation for rapid, direct heating of polar molecules. scholaris.cacdnsciencepub.com |

| Starting Materials | Cyanoguanidine and amine hydrochlorides or ammonium salts. beilstein-journals.org | Cyanoguanidine/Dicyandiamide and a wide range of amines/amine salts. nih.govscholaris.cacdnsciencepub.combeilstein-journals.org |

| Reaction Time | Long (typically several hours). beilstein-journals.org | Very short (often under 30 minutes). nih.govbeilstein-journals.org |

| Yield | Moderate to high, but can be variable. beilstein-journals.org | Generally high to excellent (up to 97%). nih.govbeilstein-journals.org |

| Purity | May require extensive purification to remove byproducts from prolonged heating. | Often results in cleaner reactions and higher purity products. scholaris.cacdnsciencepub.com |

| Key Advantage | Established, scalable, and does not require specialized equipment. | Exceptional speed, energy efficiency, and high yields. scholaris.cacdnsciencepub.com |

Advanced Analytical Characterization of Biguanide Sulphate in Research

Spectroscopic Techniques in Biguanide (B1667054) Sulphate Research

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular structure and properties of biguanide sulphate. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray Diffraction (XRD) are routinely utilized for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. core.ac.uk Both ¹H (proton) and ¹³C NMR are instrumental in confirming the formation and purity of biguanide structures. The chemical shifts (δ), measured in parts per million (ppm), provide detailed information about the chemical environment of each nucleus. core.ac.uk

In ¹H NMR spectra of biguanide derivatives, guanidinium (B1211019) protons typically appear in the δ 6.8–7.2 ppm range. For instance, in a study of a Co(II) complex with N,N-dimethylbiguanide (a related compound), amine salt protons were observed at δ 7.207 ppm, while a signal at δ 6.788 ppm was assigned to C=NH. researchgate.net The solvent used for analysis can influence the exact chemical shifts; dimethyl sulfoxide (B87167) (DMSO-d6) is a common choice for these compounds. researchgate.netmdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. acs.org In a flavonoid-substituted biguanide, the iminic carbon (C=N) resonated at δ 162.5 ppm. mdpi.com The combination of ¹H and ¹³C NMR allows for the unambiguous assignment of the biguanide core structure. acs.org

Table 1: Representative NMR Data for Biguanide-Related Compounds

| Compound/Fragment | Nucleus | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Guanidinium Protons | ¹H | 6.8 – 7.2 | |

| Amine Salt (in Co(II) complex) | ¹H | ~7.21 | researchgate.net |

| C=NH (in Co(II) complex) | ¹H | ~6.79 | researchgate.net |

| Iminic Carbon (C=N) | ¹³C | ~162.5 | mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds in solution, based on the Beer-Lambert law. innovareacademics.in This method is simple, rapid, and cost-effective for routine analysis. ijper.org Biguanide compounds exhibit characteristic absorption in the UV region, which is utilized for their quantification. nih.gov

Research has shown that biguanide derivatives consistently show a maximum absorbance (λmax) in the range of 230-240 nm. For example, metformin (B114582) hydrochloride, a dimethylbiguanide, displays a λmax at approximately 234 nm in water. ijper.org Similarly, the polymer derivative poly(hexamethylene biguanide) (PHMB) has a λmax at 235 nm. researchgate.net This consistent absorption profile allows for the development of reliable quantitative assays for biguanides in bulk and pharmaceutical forms. ijper.orgnih.gov The technique is also sensitive enough to monitor the formation of biguanide-stabilized complexes, such as with silver nanoparticles, where a shift in the λmax indicates successful stabilization. aston.ac.uk

Table 2: UV-Vis Maximum Absorbance (λmax) of Biguanide Compounds

| Compound | λmax (nm) | Solvent/Medium | Reference |

|---|---|---|---|

| Metformin HCl | 234 | Water | ijper.org |

| Metformin | 236 | Acetonitrile (B52724)/Phosphate (B84403) Buffer | journalofappliedbioanalysis.com |

| Poly(hexamethylene biguanide) (PHMB) | 235 | Not specified | researchgate.net |

| Metformin | 233 | Not specified | derpharmachemica.com |

X-ray Diffraction (XRD) is an essential technique for analyzing the solid-state structure of crystalline materials. spectroscopyonline.com In biguanide research, XRD is used to verify the salt form, determine the crystal structure, and understand the three-dimensional molecular organization. These studies reveal that biguanide salts often form layered structures featuring extensive hydrogen-bonded networks, which are critical to their physicochemical properties. researchgate.net

Single-crystal XRD analysis provides precise data on unit cell dimensions, space groups, and atomic arrangements. For example, studies on alkylbiguanide dihydrochlorides have shown they crystallize in the monoclinic system with space groups like P2₁/c or C2/c. nih.gov The analysis also revealed that the biguanide moiety is not planar, with a torsion angle of around 40° between the two guanidinium units. acs.org Powder XRD patterns serve as a fingerprint for a specific crystalline phase and are used to confirm the identity and purity of bulk samples. researchgate.netspectroscopyonline.com

Table 3: Crystallographic Data for Representative Biguanide Salts

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Alkylbiguanide Dihydrochlorides | Monoclinic | P2₁/c or C2/c | Lipid bilayer-like organization; non-planar biguanide moiety | acs.orgnih.gov |

| Biguanidium(1+) Oxalate Hemihydrate | Triclinic | Pī | Crystal structure based on biguanidium(1+) pairs connected by N–H⋯N hydrogen bonds | researchgate.net |

| Biguanidium(1+) Hydrogen Succinate (B1194679) | Triclinic | Pī | Formation of cationic and anionic layers interconnected by N–H⋯O hydrogen bonds | researchgate.net |

Chromatographic Methods for Biguanide Sulphate Analysis

Chromatographic techniques are paramount for separating complex mixtures and quantifying individual components. For biguanide sulphate analysis, High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative studies, while Mass Spectrometry (MS), often coupled with HPLC, provides comprehensive structural and metabolic information.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of biguanides and their derivatives in various samples. pensoft.net Reversed-phase (RP) HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common approach. journalofappliedbioanalysis.comresearchgate.net

Due to the polar and cationic nature of biguanides, ion-pairing agents are often added to the mobile phase to improve retention and peak shape on RP columns. Agents such as sodium dodecyl sulphate (SDS) or pentane (B18724) sulphonic acid are used to form a neutral ion pair with the positively charged biguanide, which can then be retained and separated effectively. journalofappliedbioanalysis.comajol.info A typical HPLC system for biguanide analysis consists of a C18 column, a mobile phase of acetonitrile and an aqueous buffer (e.g., phosphate buffer) containing an ion-pairing agent, and UV detection around 230-240 nm. journalofappliedbioanalysis.comresearchgate.net These methods are validated for linearity, accuracy, and precision, making them suitable for routine quality control and quantitative analysis in research. journalofappliedbioanalysis.com

Table 4: Examples of HPLC Methods for Biguanide Analysis

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Metformin | Inertsil C18 ODS (250 mm × 4.6 mm, 5μm) | 20mM KH₂PO₄: Acetonitrile (30:70 v/v), pH 3.5 | UV (Wavelength not specified) | researchgate.net |

| Metformin | RP-C18 (250×4.0 mm; 5 μm) | Acetonitrile:10mM Sodium Phosphate Buffer (30:70 v/v) with 0.3% SDS, pH 6.0 | UV at 236 nm | journalofappliedbioanalysis.com |

| Proguanil (B194036) & Metabolites | Reverse Phase Ion Pairing | Mobile phase with pentane sulphonic acid as ion-pairing agent | UV (Wavelength not specified) | ajol.info |

| Metformin HCl | Not specified | Methanol or Ethanol used as sample solvent | UV and HPLC | bioline.org.br |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures. When coupled with liquid chromatography (LC-MS or UHPLC-MS), it becomes a highly sensitive and selective tool for identifying and quantifying compounds in complex biological matrices like urine and plasma. frontiersin.orgmdpi.com

This technique is particularly valuable for metabolite profiling, which involves the comprehensive study of small molecules (metabolites) in a biological system. frontiersin.org Untargeted metabolomics workflows using ultra-high-performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) have been developed to profile sulfated metabolites. frontiersin.orgresearchgate.net In such studies, precursor ions are selected and fragmented (MS/MS), and the resulting fragmentation patterns are used to identify the structure of the metabolites. mdpi.com Electrospray ionization (ESI) is a common ionization technique for polar molecules like biguanides and their metabolites. mdpi.com High-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF), provide accurate mass measurements, which are crucial for determining the elemental composition and confirming metabolite identity. mdpi.commdpi.com

Table 5: Mass Spectrometry Approaches in Biguanide-Related Research

| Technique | Application | Key Findings/Capabilities | Reference |

|---|---|---|---|

| UHPLC-HRMS/MS | Untargeted profiling of urinary sulfate (B86663) metabolites | Identifies sulfated metabolites by studying fragmentation behavior. | frontiersin.orgresearchgate.net |

| LC-MS | Metabolomics analysis of serum after metformin administration | Identified metabolic patterns and changes in endogenous metabolites. | frontiersin.org |

| UHPLC-QTOF-MS | Metabolite profiling in a mouse model | Combined with NMR, improved discrimination of metabolic disease development. | mdpi.com |

| LC/ESI-QTOF-MS/MS | Studying drug degradation products | Identified degradation products of various antidiabetic drugs under stress conditions. | mdpi.com |

Purity Assessment and Byproduct Identification in Biguanide Sulphate Synthesis

The synthesis of biguanide sulphate, while appearing straightforward, can result in the formation of various impurities and byproducts that necessitate rigorous analytical characterization to ensure the quality and purity of the final product. The purity of biguanide sulphate is paramount, particularly in applications where it serves as a precursor for other compounds. Advanced analytical techniques are therefore essential for both quantifying the purity of the synthesized compound and for identifying and characterizing any byproducts formed during the manufacturing process.

Detailed Research Findings

Research into the synthesis of biguanide derivatives often highlights the importance of controlling reaction conditions to minimize the formation of impurities. The choice of starting materials, solvents, and reaction temperature can significantly influence the purity profile of the resulting biguanide sulphate.

Several analytical methodologies are employed to assess the purity of biguanide sulphate and identify potential byproducts. These techniques provide both qualitative and quantitative data, offering a comprehensive understanding of the synthesized material's composition.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of biguanide compounds. Reversed-phase HPLC (RP-HPLC) is frequently utilized, often with UV detection around 230-236 nm, to separate and quantify biguanide sulphate from its impurities. The use of different mobile phases, such as mixtures of acetonitrile and phosphate buffers or ammonium (B1175870) formate, allows for the effective separation of the highly polar biguanide from less polar byproducts. In some cases, ion-pair chromatography has been used to enhance the retention and separation of biguanide and its metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable approach for analyzing highly polar compounds like biguanides.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination provides not only separation but also mass information, which is invaluable for the identification of unknown byproducts. High-resolution LC-MS can be used in both targeted and untargeted modes to profile impurities in metformin hydrochloride, a related biguanide, providing insights into potential byproducts in biguanide sulphate synthesis.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of the primary biguanide sulphate product and any significant byproducts. These techniques confirm the presence of the characteristic biguanide structure and can reveal the presence of impurities through unexpected signals in the spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups within the biguanide sulphate molecule, such as N-H and C=N bonds. Variations in the spectra can indicate the presence of byproducts with different functional groups.

Mass Spectrometry (MS): In conjunction with LC, mass spectrometry is crucial for determining the molecular weight of byproducts, aiding in their identification.

Other Techniques:

Elemental Analysis: This technique is used to verify the stoichiometric composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized biguanide sulphate, providing a fundamental measure of purity.

Differential Spectrophotometry: This method has also been explored for the determination of biguanide derivatives.

Common Byproducts and Impurities

The synthesis of biguanides can lead to the formation of several related substances as byproducts. While specific byproduct data for biguanide sulphate synthesis is not extensively detailed in publicly available literature, information from related biguanide compounds like proguanil and metformin can provide insights into potential impurities.

For instance, in the synthesis of proguanil, a biguanide derivative, identified impurities include cyanoguanidine derivatives and bis-biguanides. During the synthesis of metformin, a well-known biguanide, potential impurities that are monitored include melamine (B1676169) and cyanoguanidine. It is plausible that similar byproducts could arise during the synthesis of biguanide sulphate, depending on the specific reaction pathway and conditions.

One common reaction to produce biguanides involves the reaction of dicyandiamide (B1669379) with an appropriate amine salt. Incomplete reaction could leave unreacted dicyandiamide as an impurity. Side reactions could lead to the formation of triazine derivatives or other condensation products. Hydrolysis of the

Mechanistic Investigations of Biguanide Sulphate S Biological Actions

Elucidation of Cellular and Molecular Mechanisms

The biological actions of biguanide (B1667054) sulphate are multifaceted, stemming from its ability to interact with and modulate a variety of cellular and molecular pathways. Research has progressively unveiled a complex network of interactions, primarily originating from the compound's effects on cellular energy metabolism. These initial effects trigger a cascade of downstream signaling events that influence metabolic regulation, cell growth, and stress responses. The following sections detail the principal mechanistic pathways identified in the scientific literature.

Mitochondrial Complex I Inhibition and Energy Stress Pathways

A primary and widely accepted target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). nih.govfrontiersin.org This interaction is central to many of the compound's subsequent biological effects. Biguanides, which are positively charged at physiological pH, are driven to accumulate in the mitochondrial matrix by the mitochondrial membrane potential, sometimes reaching concentrations up to 1,000-fold higher than in the cytosol. nih.gov This accumulation facilitates their inhibitory action on Complex I.

The inhibition of Complex I disrupts the flow of electrons in the ETC, leading to decreased production of ATP from oxidative phosphorylation. nih.gov This creates a state of cellular energy stress, characterized by an increased AMP/ATP ratio. frontiersin.org Structural studies have revealed that biguanides bind within an amphipathic region of the quinone-binding channel of Complex I, thereby inhibiting ubiquinone reduction. nih.gov

Interestingly, research indicates that biguanides selectively inhibit the "de-active" conformational state of Complex I more potently than the "active" state. nih.gov The de-active state is promoted in the absence of substrates, and conditions such as cardiac ischemia can sensitize Complex I to biguanide-mediated inhibition. nih.gov This selective inhibition of the deactivated form of Complex I is a key determinant in the mechanism of action of biguanides. nih.gov By impeding the function of the rate-limiting step in the ETC, biguanides induce significant energy stress, which serves as a trigger for numerous downstream signaling pathways. nih.govnih.gov

Table 1: Research Findings on Biguanide Inhibition of Mitochondrial Complex I

| Finding | Description | Source(s) |

|---|---|---|

| Primary Target | Mitochondrial Complex I is identified as a primary target of biguanides, leading to inhibition of cellular respiration and energy stress. | nih.govfrontiersin.org |

| Selective Inhibition | Biguanides selectively inhibit the de-active conformational state of Complex I, which is promoted under substrate-limiting conditions. | nih.gov |

| Accumulation Mechanism | The positive charge of biguanides drives their accumulation within the mitochondrial matrix in response to the membrane potential, increasing their local concentration. | nih.gov |

| Structural Basis | Biguanides bind to an amphipathic region in the quinone-binding channel and exert a localized chaotropic effect, displacing a key helix. | nih.gov |

AMP-Activated Protein Kinase (AMPK) Activation and Metabolic Regulation

A critical consequence of the energy stress induced by mitochondrial Complex I inhibition is the robust activation of AMP-activated protein kinase (AMPK). frontiersin.orgmcgill.ca AMPK functions as a master sensor of cellular energy status. The biguanide-induced increase in the cellular AMP/ATP ratio leads to the allosteric activation and phosphorylation of AMPK, which in turn orchestrates a broad metabolic response to restore energy homeostasis. frontiersin.orgnih.gov

The activation of AMPK is considered a central mediator of many of the therapeutic effects of biguanides. frontiersin.orgnih.gov Studies have established a clear link between the mitochondrial inhibitory action of biguanides and the subsequent activation of AMPK. nih.gov Research has shown that only those biguanides that effectively inhibit mitochondrial respiration lead to the activation of AMPK and its downstream effector, acetyl-CoA carboxylase (ACC). nih.govvai.org Activated AMPK phosphorylates numerous downstream targets to shift cellular metabolism from energy-consuming (anabolic) processes to energy-producing (catabolic) processes. mcgill.ca This includes the inhibition of gluconeogenesis in the liver, a key aspect of the compound's metabolic regulatory function. frontiersin.org

Table 2: Evidence for AMPK Activation by Biguanides

| Observation | Experimental Context | Conclusion | Source(s) |

|---|---|---|---|

| Increased Phosphorylation of AMPK and ACC | MDBK cells treated with biguanides that inhibit mitochondrial respiration. | AMPK activation is linked to the mitochondrial effects of biguanides. | nih.govvai.org |

| Reversal of AMPK Activation | Addition of methyl succinate (B1194679) (a Complex II substrate) bypasses the Complex I blockade in MIN6 beta-cells. | Establishes a direct mechanistic link between Complex I inhibition and AMPK activation. | nih.gov |

| Central Role in Metabolic Effects | Review of multiple studies on antidiabetic and anticancer effects. | AMPK activation is a master mediator of the therapeutic effects of biguanides. | frontiersin.org |

| Dose-Dependent Activation | Low concentrations of biguanides in triple-negative breast cancer (TNBC) cells. | Even at low doses, biguanides can effectively activate the AMPK-ACC pathway. | nih.gov |

Lysosomal Pathway Involvement in Biguanide Activity

Beyond the direct impact on mitochondria, recent evidence has uncovered a distinct, lysosome-centric mechanism for biguanide-induced AMPK activation. mdpi.com This pathway operates in parallel to the canonical energy stress model. It has been demonstrated that the biguanide metformin (B114582) can initiate AMPK activation via a signaling complex on the lysosomal surface. mdpi.com

In this mechanism, metformin binds to presenilin enhancer 2 (PEN2), a component of the γ-secretase complex located on the lysosome. mdpi.com The resulting metformin-PEN2 complex then interacts with a subunit of the lysosomal proton pump, v-ATPase. This interaction facilitates the recruitment of the AXIN/LKB1 complex to the lysosome, where LKB1, a primary upstream kinase of AMPK, phosphorylates and activates AMPK. mdpi.com This discovery highlights the lysosome not just as a catabolic organelle but as a crucial signaling hub that can be directly modulated by biguanides to influence cellular energy sensing. frontiersin.orgmdpi.com

Inhibition of Mitochondrial Glycerophosphate Dehydrogenase (mGPD)

Another identified mitochondrial target for biguanides is mitochondrial glycerophosphate dehydrogenase (mGPD). mdpi.comfrontiersin.org This enzyme is a key component of the glycerophosphate shuttle, which transfers reducing equivalents from cytosolic NADH to the mitochondrial ETC. researchgate.net Inhibition of mGPD disrupts this shuttle, leading to an altered hepatocellular redox state (increased cytosolic NADH/NAD+ ratio and decreased mitochondrial ratio). mdpi.com

This redox shift is proposed to be a primary mechanism by which biguanides inhibit hepatic gluconeogenesis, particularly from substrates like lactate (B86563) and glycerol (B35011). frontiersin.orgmdpi.com Research has shown that biguanides can act as non-competitive inhibitors of both rat and human mGPD. mdpi.com However, this mechanism is a subject of debate. Some studies have raised concerns about the physiological relevance of this inhibition, noting that mGPD levels are very low in the liver compared to other tissues. nih.gov Furthermore, conflicting research has reported a failure to detect mGPD inhibition by metformin in assays using liver cell homogenates or mitochondria, suggesting that this may not be a universal mechanism of action. nih.gov

Table 3: Conflicting Research Findings on Biguanide Inhibition of mGPD

| Study Conclusion | Key Evidence | Source(s) |

|---|---|---|

| Biguanides Inhibit mGPD | Demonstrated non-competitive inhibition of rat and human mGPD; altered redox state and reduced gluconeogenesis from glycerol and lactate. | frontiersin.orgmdpi.com |

| Biguanides Do Not Inhibit mGPD | Failure to detect inhibition in four different enzyme assays using insulin (B600854) and liver cell homogenates/mitochondria; questions physiological relevance due to low hepatic mGPD levels. | nih.gov |

Modulation of Specific Cellular Targets (e.g., HIF-1, UPR, mTOR, NFkB, DICER, cMyc, Gli1, Rag GTPases)

The activation of central energy sensors like AMPK initiates a cascade of downstream signaling events, leading to the modulation of numerous specific cellular targets that control processes such as protein synthesis, stress response, gene expression, and cell proliferation.

HIF-1: Biguanides can inhibit the activity of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor that allows cells to adapt to low oxygen conditions, a common feature of the tumor microenvironment. nih.gov This inhibition can occur through AMPK-dependent mechanisms and contributes to the anti-angiogenic and anti-proliferative effects of the compounds. nih.gov

UPR: Under conditions of glucose deprivation, biguanides have been shown to disrupt the Unfolded Protein Response (UPR). nih.gov The UPR is a cellular stress response pathway activated by the accumulation of unfolded proteins in the endoplasmic reticulum. aacrjournals.org Biguanides can inhibit the production of key UPR transcription activators such as ATF4 and XBP1, preventing cells from adapting to the stress and leading to cell death. nih.govyoutube.com

mTOR: A major downstream target of AMPK is the mechanistic Target of Rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. methodist.edu By activating AMPK, biguanides lead to the inhibition of mTOR Complex 1 (mTORC1), thereby suppressing protein synthesis and cellular proliferation.

NF-κB: Biguanides can inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. nih.gov This effect has been attributed to the prevention of NF-κB's translocation to the nucleus and may occur independently of AMPK. nih.gov Dysregulation of the NF-κB pathway has been associated with resistance to metformin in some contexts.

DICER: The microRNA-processing enzyme DICER1 has been identified as a target of biguanides. Metformin treatment increases DICER1 levels through a post-transcriptional mechanism that involves disrupting the binding of the decay-promoting RNA-binding protein AUF1 to DICER1 mRNA. This modulation of DICER1 can alter the expression of numerous microRNAs, influencing processes like cellular senescence.

cMyc: The expression and activity of the c-Myc oncogene can be suppressed by biguanides. nih.gov Metformin has been shown to decrease c-Myc protein levels, partly through proteasome-mediated degradation, in an AMPK-dependent manner. nih.gov Conversely, overexpression of c-Myc has been found to sensitize cancer cells to the antiproliferative effects of metformin. frontiersin.org

Gli1: Biguanides can modulate the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. Metformin has been shown to inhibit this pathway by decreasing the expression of key components, including the transcription factor Gli1. mdpi.com This inhibitory effect is dependent on AMPK activation. mdpi.com However, in certain cellular contexts, such as in vascular endothelial cells under hyperoxic conditions, metformin has been reported to upregulate Gli1 expression. vai.org

Rag GTPases: Biguanides can inhibit mTORC1 signaling through a mechanism that is dependent on the Rag GTPases but can be independent of AMPK. nih.govnih.gov The Rag GTPases are crucial for sensing amino acids and recruiting mTORC1 to the lysosomal surface for its activation. Biguanides interfere with this process, providing an alternative route to mTORC1 inhibition that bypasses the canonical AMPK-TSC2 axis. nih.gov

Interaction with Ion Channels (e.g., Chloride Intracellular Channel 1 - CLIC1)

In addition to mitochondrial targets, biguanides have been shown to interact directly with ion channels. A significant finding is the identification of the Chloride Intracellular Channel 1 (CLIC1) as a target. Inhibition of CLIC1 activity has been described as a class-effect for biguanides and is a key event in their antiproliferative effects in certain cancer cells, such as glioblastoma stem cells (GSCs).

CLIC1 activity is involved in regulating cell proliferation. Various biguanides, including phenformin (B89758) and novel synthetic derivatives, have been shown to inhibit CLIC1-mediated ion currents. This inhibition impairs GSC viability, invasiveness, and self-renewal at concentrations significantly lower than those required for some other metformin-mediated effects, highlighting CLIC1 as a potent and specific target. This interaction represents a non-mitochondrial mechanism that contributes to the biological actions of biguanide sulphate.

Table 4: Antiproliferative Potency of Biguanides in Glioblastoma Stem Cells (GSCs) via CLIC1 Inhibition

| Compound | Type | IC50 for GSC Proliferation (mM) | Effect on CLIC1 Current | Source(s) |

|---|---|---|---|---|

| Metformin | Antidiabetic Drug | 9.4 | Inhibitory | |

| Phenformin | Antidiabetic Drug (withdrawn) | 0.054 - 0.53 | Inhibitory | |

| Moroxydine | Antiviral Agent | 0.054 - 0.53 | Inhibitory | |

| Proguanil (B194036) | Antimalarial Drug | 0.054 - 0.53 | Ineffective | |

| Cycloguanil (B1669406) | Antimalarial Drug (active form of Proguanil) | 0.054 - 0.53 | Inhibitory | |

| Q48 / Q54 | Novel Biguanide Derivatives | Higher potency than metformin | Blocker |

Folate Pathway Mimicry and Dihydrofolate Reductase (DHFR) Inhibition

Biguanides can interfere with folate metabolism, a critical pathway for the synthesis of nucleotides and amino acids, essential for cell proliferation. nih.govwikipedia.org This interference can occur through the inhibition of key enzymes, most notably dihydrofolate reductase (DHFR). patsnap.comwikipedia.org DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon donor for numerous biosynthetic reactions. nih.govpatsnap.compatsnap.com By inhibiting DHFR, biguanides can deplete the cellular pool of THF, thereby disrupting DNA synthesis and cell division. patsnap.compatsnap.com

The interaction of biguanides with DHFR can be considered a form of molecular mimicry. Although not direct structural analogues of the natural substrate, dihydrofolate, the chemical architecture of certain biguanides allows them to bind to the active site of the DHFR enzyme. wikipedia.org This binding prevents the catalytic conversion of DHF to THF, leading to a cascade of downstream effects that ultimately hinder cellular replication. patsnap.com

Research has demonstrated that various biguanide derivatives possess the capacity to inhibit DHFR from different organisms, including opportunistic microorganisms. nih.gov For instance, a study involving the synthesis and evaluation of twenty-one biguanide and dihydrotriazine derivatives revealed their potential as inhibitors of DHFR from Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. nih.gov Furthermore, the well-established antimalarial biguanide, proguanil, functions as a prodrug that is metabolized to cycloguanil, a potent inhibitor of plasmodial DHFR. wikipedia.org More recent studies have also identified DHFR as a molecular target for metformin, suggesting that its anticancer effects may be partly mediated through the inhibition of this enzyme, thereby sensitizing cancer cells to traditional chemotherapeutics like methotrexate. nih.gov

Comparative Mechanistic Studies with Related Biguanide Compounds

The biguanide class of drugs includes several compounds with distinct pharmacological profiles and primary mechanisms of action. A comparative analysis of these compounds reveals both shared and unique biological activities. The most prominent members for this comparison are metformin, phenformin, buformin (B1668040), and the antimalarial proguanil.

While all biguanides share a common chemical scaffold, their potencies and primary targets can differ significantly. nih.gov Phenformin and buformin, for instance, are more potent inhibitors of mitochondrial complex I than metformin. nih.gov This enhanced potency is linked to their greater hydrophobicity, which facilitates their accumulation within the mitochondria. nih.gov However, this increased potency is also associated with a higher risk of lactic acidosis, which led to the withdrawal of phenformin and buformin from the market in many countries. drugbank.com

Proguanil presents a different mechanistic paradigm within the biguanide family. Its primary role is that of a prodrug, with its antimalarial activity being largely attributed to its active metabolite, cycloguanil. wikipedia.org Cycloguanil is a selective inhibitor of the DHFR enzyme in malaria parasites. wikipedia.org This contrasts with the primary antidiabetic mechanism of metformin, which is centered on the inhibition of hepatic gluconeogenesis and improvement of insulin sensitivity, largely through its effects on mitochondrial respiration and cellular redox state. clevelandclinic.orgnih.gov

The following interactive table provides a comparative overview of the mechanistic features of these related biguanide compounds.

| Feature | Metformin | Phenformin | Buformin | Proguanil/Cycloguanil |

| Primary Use | Antidiabetic | Antidiabetic (largely withdrawn) | Antidiabetic (largely withdrawn) | Antimalarial |

| Primary Mechanism | Inhibition of mitochondrial complex I and glycerophosphate dehydrogenase, reduction of hepatic gluconeogenesis | Potent inhibition of mitochondrial complex I | Inhibition of mitochondrial complex I | Inhibition of dihydrofolate reductase (DHFR) by its metabolite, cycloguanil |

| Relative Potency (Mitochondrial Inhibition) | Lower | High | High | Not its primary mechanism |

| DHFR Inhibition | Demonstrated to inhibit DHFR, sensitizing cancer cells to methotrexate | Less characterized for direct DHFR inhibition | Less characterized for direct DHFR inhibition | Primary mechanism of active metabolite |

Redox State Alterations and Metabolic Pathway Perturbations in Biological Systems

A cardinal feature of the biological action of several biguanides, particularly metformin and phenformin, is their ability to induce significant alterations in the cellular redox state and perturb key metabolic pathways. diabetesjournals.orgacu.edu.aunih.gov These effects are largely a consequence of their inhibitory action on the mitochondrial respiratory chain, specifically complex I. nih.govnih.gov

Inhibition of complex I by biguanides disrupts the flow of electrons, leading to a decrease in ATP synthesis and an accumulation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govnih.gov This shift in the mitochondrial NADH/NAD+ ratio has profound effects on the cytosolic redox state, which is reflected in an increased lactate to pyruvate (B1213749) ratio. diabetesjournals.orgacu.edu.au Studies have shown that metformin treatment leads to a significant increase in the intracellular lactate:pyruvate ratio in both heart and liver tissues, indicative of a shift towards a more reduced cytosolic environment. diabetesjournals.org This alteration of the redox state is a key component of metformin's mechanism for inhibiting hepatic gluconeogenesis, as the conversion of lactate to pyruvate is a critical step in this pathway. acu.edu.au

The metabolic perturbations induced by biguanides extend beyond the inhibition of gluconeogenesis. Research has shown that both metformin and phenformin can lead to a depletion of tricarboxylic acid (TCA) cycle intermediates. nih.gov This is a direct consequence of the reduced flux through the electron transport chain and the altered redox balance. Furthermore, at higher concentrations, metformin can shift the cellular bioenergetic phenotype from aerobic respiration towards glycolysis. nih.gov

The following interactive table summarizes the key redox and metabolic perturbations observed with biguanide treatment, primarily focusing on the effects of metformin.

| Parameter | Effect of Biguanide Treatment | Underlying Mechanism |

| Mitochondrial Respiration | Inhibition of Complex I | Direct binding and interference with electron transport |

| Cellular ATP Levels | Decrease | Reduced oxidative phosphorylation |

| NADH/NAD+ Ratio | Increase | Accumulation of NADH due to Complex I inhibition |

| Lactate/Pyruvate Ratio | Increase | Shift in cytosolic redox state favoring lactate production |

| Hepatic Gluconeogenesis | Inhibition | Reduced conversion of lactate to pyruvate and other downstream effects of altered redox state |

| TCA Cycle Intermediates | Depletion | Reduced metabolic flux due to mitochondrial inhibition |

Biological and Therapeutic Research Applications of Biguanide Sulphate

Antidiabetic Research Perspectives

Biguanide (B1667054) sulphate, widely recognized in its metformin (B114582) salt form, is a cornerstone of research in type 2 diabetes management. Its therapeutic effects are primarily attributed to its antihyperglycemic properties, which stem from its influence on various metabolic pathways without causing hypoglycemia. manuscriptscientific.comnih.gov Research has demonstrated its efficacy in reducing key indicators of poor glycemic control, with studies showing a reduction in fasting plasma glucose (FPG) by 2-4 mmol/l and HbA1c by 1-2 percent. manuscriptscientific.com

A primary mechanism of biguanide sulphate is the reduction of hepatic glucose production. manuscriptscientific.comnih.govtaylorandfrancis.comresearchgate.net It specifically inhibits gluconeogenesis, the process where the liver generates glucose from non-carbohydrate sources. nih.govtaylorandfrancis.comapollo247.com This action is largely mediated through the inhibition of mitochondrial respiratory chain complex I. This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. researchgate.netapollo247.com Activated AMPK helps to suppress the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby decreasing the liver's output of glucose. jofem.org

Concurrently, biguanides enhance insulin (B600854) sensitivity in peripheral tissues like skeletal muscle and the liver. researchgate.netclevelandclinic.orgscirp.orgnih.gov By improving the body's response to insulin, they facilitate more efficient glucose utilization. researchgate.netapollo247.com This enhanced sensitivity helps to lower both fasting plasma sugar and insulin concentrations. manuscriptscientific.com

Biguanide sulphate has been shown to increase the uptake and utilization of glucose in peripheral tissues, which is a critical aspect of its antidiabetic effect. manuscriptscientific.comtaylorandfrancis.comjofem.org This is partly achieved by promoting the translocation of glucose transporter type 4 (GLUT-4) to the cell membrane, which facilitates the transport of glucose into cells. researchgate.net In vitro studies using human lymphocytes have demonstrated that biguanides directly stimulate glucose consumption and the uptake of 2-deoxy-D-glucose, increasing the maximum velocity (Vmax) of this transport process. nih.gov

Beyond glucose metabolism, research highlights the positive impact of biguanides on lipid profiles. Studies have shown they can lead to a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol levels. This effect is beneficial as it addresses the dyslipidemia often associated with type 2 diabetes.

The therapeutic research applications of biguanide sulphate extend to metabolic disorders frequently associated with insulin resistance.

Polycystic Ovary Syndrome (PCOS): PCOS is an endocrine disorder often characterized by insulin resistance and hyperandrogenism. scirp.org Research has shown that biguanide therapy can improve menstrual cyclicity, enhance ovulation, and decrease circulating androgen levels in women with PCOS. mdpi.comresearchgate.net The mechanism involves reducing insulin levels, which in turn decreases luteinizing hormone and androgen levels, helping to regulate the menstrual cycle. clevelandclinic.org A clinical trial comparing a biguanide (metformin) with a statin (simvastatin) in 400 women with PCOS found that the biguanide group showed significant improvements in fasting blood sugar and serum insulin levels. scialert.net

Cardiovascular Diseases: Research suggests that treatment with biguanides may reduce the risk of cardiovascular disease (CVD) in patients with type 2 diabetes. nih.govclevelandclinic.org A study based on a Japanese hospital database concluded that initial and baseline treatment with a biguanide significantly lowered the risk of CVD compared to treatment with a sulfonylurea, an effect that was independent of the glucose-lowering action. nih.gov

Interactive Table: Biguanide (Metformin) in PCOS Clinical Research Click on the headers to sort the data.

| Study Focus | Patient Group | Key Findings | Reference |

|---|---|---|---|

| Comparison with Statin | 400 women with PCOS | Biguanide group had significantly better improvements in fasting blood sugar and serum insulin levels compared to the statin group. | scialert.net |

| General Efficacy | Women with PCOS | Linked to improved ovulation, decreased circulating androgens, and enhanced menstrual cyclicity. | mdpi.com |

| Mechanism of Action | Women with PCOS | Decreases insulin levels, which then leads to a decrease in luteinizing hormone and androgen levels, helping to regulate the menstrual cycle. | clevelandclinic.org |

| Long-term Treatment | Non-diabetic women with PCOS | Long-term treatment can increase ovulation, improve the menstrual cycle, and reduce androgen levels. | researchgate.net |

Anticancer Research and Oncology Applications

In recent years, biguanides have garnered significant interest for their potential antineoplastic activities. researchgate.netnih.gov The proposed anticancer mechanisms are broadly categorized as either direct effects on cancer cells or indirect systemic effects that create an environment less conducive to tumor growth. researchgate.netnih.govmcgill.ca

Preclinical research has demonstrated that biguanides can exert direct cytotoxic effects on various cancer cells. nih.gov These compounds have shown efficacy in inhibiting the proliferation of diverse cancer cell lines, including those from pancreatic, glioma, and prostate cancers. mdpi.comdovepress.comresearchgate.net

A key mechanism for these direct effects is the induction of energetic stress. nih.gov Similar to their antidiabetic action, biguanides inhibit mitochondrial complex I, leading to reduced ATP synthesis and activation of the AMPK pathway. mdpi.comdovepress.com Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival. researchgate.netaacrjournals.org This inhibition can halt cancer cell proliferation and, in some cases, induce apoptosis (programmed cell death). dovepress.comresearchgate.net For example, in vitro studies on LN229 glioma cells showed that both phenformin (B89758) and metformin could significantly inhibit cell growth, promote cell death, and disturb the cell cycle. dovepress.com Similarly, a novel biguanide derivative, IM176, was found to reduce the viability of prostate cancer cell lines at lower concentrations than metformin or phenformin. researchgate.net

Biguanides may also combat cancer through indirect mechanisms by altering the host's systemic environment. researchgate.netnih.gov A primary indirect effect is the reduction of circulating insulin levels, a common consequence of improved insulin sensitivity. mcgill.ca Since hyperinsulinemia can promote tumor growth by activating the insulin/IGF-1 signaling pathway, which in turn stimulates the pro-proliferative PI3K-mTOR pathway, lowering systemic insulin can be an effective anticancer strategy. mcgill.ca

These systemic actions create a metabolic environment that is less favorable for tumorigenesis and cancer progression. researchgate.net The modulation of systemic mediators, including insulin and potentially inflammatory cytokines, is an important area of ongoing research to determine the magnitude of therapeutic benefit that can be achieved through these indirect actions. researchgate.netnih.gov

Interactive Table: Direct Anticancer Effects of Biguanides in Preclinical Models Click on the headers to sort the data.

| Cancer Model | Biguanide Studied | Observed Effects | Key Pathway Implicated | Reference |

|---|---|---|---|---|

| Pancreatic Cancer Cells (KP4) | Biguanide-PROTACs | Inhibited cell proliferation; induced AMPK phosphorylation. | AMPK | mdpi.com |

| Glioma Cells (LN229) | Phenformin, Metformin | Inhibited cell growth and migration; promoted cell death; disturbed cell cycle. | AMPK-mTOR | dovepress.com |

| Prostate Cancer Cells (LNCaP, 22Rv1) | IM176 (novel biguanide) | Reduced cell viability; inhibited mTOR; inhibited androgen receptor expression; induced apoptosis. | AMPK-mTOR, Androgen Receptor Signaling | researchgate.net |

| Breast Cancer | Metformin | Reduced tumor cell proliferation. | Insulin-mediated pathways, PI3K | aacrjournals.org |

Research into Selective Cytotoxicity in Cancer Cells

Biguanide derivatives have been a focal point of research for their selective cytotoxic effects on cancer cells, particularly under the stressful conditions of the tumor microenvironment (TME), such as glucose deprivation and hypoxia. dovepress.com The rationale behind this selective targeting lies in the altered metabolism of cancer cells, which often exhibit increased glycolysis even in the presence of oxygen (the Warburg effect) and become particularly vulnerable to disruptions in energy production.

Studies have shown that certain biguanide analogues exhibit more potent selective cytotoxicity under glucose-deprived conditions than the well-known biguanide, phenformin. dovepress.com This selective action is crucial as it promises to target cancer cells while sparing normal, healthy cells, a primary goal in cancer therapy. The cationic nature of biguanidium salts is thought to contribute to their selective accumulation in the mitochondria of cancer cells, leading to the inhibition of oxidative phosphorylation (OXPHOS) and the activation of the AMP-activated protein kinase (AMPK) pathway. biorxiv.orgmdpi.com This disruption of cellular energy metabolism is a key mechanism behind their anticancer effects. immunomet.com

Research has identified specific structural modifications to the biguanide scaffold that enhance this selective cytotoxicity. For instance, the introduction of certain substituents, like o-methyl or o-chlorophenyl groups, on the arylmethylbiguanide structure has resulted in compounds with significantly improved inhibitory effects on adaptive responses to hypoxia (HIF-1 activation) and glucose deprivation (UPR activation) in cancer cells. dovepress.com These findings underscore the potential for developing novel biguanide-based anticancer agents that specifically exploit the metabolic vulnerabilities of tumors. dovepress.commcgill.ca

Table 1: Effects of Biguanide Derivatives on Cancer Cell Viability

| Compound/Derivative | Cancer Cell Line | Key Findings |

| o-methylphenyl analog (Compound 7) | HT29 (Colon Cancer) | Showed more potent inhibitory effects on HIF-1 and UPR activation and excellent selective cytotoxicity under glucose deprivation compared to phenformin. dovepress.com |

| o-chlorophenyl analog (Compound 12) | HT29 (Colon Cancer) | Demonstrated considerably more potent inhibitory effects on HIF-1 and UPR activation and excellent selective cytotoxicity under glucose deprivation compared to phenformin. dovepress.com |

| Phenformin (Compound 1) | HT29 (Colon Cancer) | Suppressed glucose deprivation-induced GRP78 promoter activity and showed selective cytotoxicity during glucose deprivation. dovepress.com |

| Guanidine (B92328) analog (Compound 2) | HT29 (Colon Cancer) | Had activities comparable with phenformin in inhibiting HIF-1 and UPR activation and selective cytotoxicity. dovepress.com |

This table is interactive. You can sort and filter the data.

Combination Therapies with Chemotherapeutic Agents

The concept of combination therapy, where two or more therapeutic agents are used together, is a cornerstone of modern cancer treatment. oncotarget.com This approach aims to enhance efficacy, overcome drug resistance, and reduce side effects by targeting multiple pathways involved in tumor growth and survival. oncotarget.com Biguanide sulphates are being investigated as valuable components of such combination strategies.

The rationale for combining biguanides with conventional chemotherapeutic agents stems from their distinct but complementary mechanisms of action. Biguanides induce energetic stress in cancer cells by inhibiting mitochondrial respiration. immunomet.com This can sensitize cancer cells to the cytotoxic effects of other drugs. For example, combining a biguanide with a VEGF inhibitor has shown greater anti-neoplastic activity than either agent alone in preclinical models. immunomet.com This is because the biguanide-induced energetic stress can trigger an adaptive response in cancer cells to stimulate new blood vessel formation, which can be counteracted by the anti-VEGF therapy. immunomet.com

Furthermore, the ability of biguanides to modulate key signaling pathways, such as the mTOR pathway via AMPK activation, presents opportunities for synergistic combinations with mTOR inhibitors. immunomet.com While it might seem redundant to target the same pathway with two different agents, the combination can be viewed as adding energetic stress (from the biguanide) to the direct inhibition of mTOR, potentially leading to a more profound anti-cancer effect. immunomet.com The use of biguanides in combination therapies is a promising strategy to enhance the effectiveness of existing cancer treatments. oncotarget.com

Anti-angiogenic Effects in Cancer Research

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. embopress.org Targeting angiogenesis has become a significant strategy in cancer therapy. mdpi.comresearchgate.net Research has demonstrated that biguanide derivatives possess significant anti-angiogenic properties. dovepress.com

The anti-angiogenic effects of biguanides are linked to their ability to inhibit key signaling pathways involved in blood vessel formation. Studies have shown that certain biguanide analogues can suppress the secretion of vascular endothelial growth factor (VEGF-A), a potent pro-angiogenic factor, from cancer cells under hypoxic conditions. dovepress.com This inhibition of VEGF-A secretion directly hinders the stimulation of new blood vessel growth.

Preclinical studies, such as the chick chorioallantoic membrane (CAM) assay, have provided direct evidence of the anti-angiogenic activity of biguanide derivatives. dovepress.com In these assays, compounds like the o-methylphenyl and o-chlorophenyl analogs of phenformin have shown potent anti-angiogenic activity at low doses. dovepress.com The mechanism is thought to be at least partially dependent on the activation of AMPK, which can lead to the inhibition of endothelial cell migration and VEGF expression. dovepress.com By cutting off the tumor's blood supply, these anti-angiogenic effects can starve the tumor of essential nutrients and oxygen, thereby inhibiting its growth and spread. immunomet.com

Table 2: Anti-angiogenic Activity of Biguanide Derivatives in the CAM Assay

| Compound | Dose (µg/CAM) | Outcome |

| Phenformin (1) | 5 | Substantial inhibition of angiogenesis. dovepress.com |

| Compound 2 | 5 | Substantial inhibition of angiogenesis. dovepress.com |

| Compound 7 | 2 | More potent anti-angiogenic activity. dovepress.com |

| Compound 12 | 2 | More potent anti-angiogenic activity. dovepress.com |

This table is interactive. You can sort and filter the data.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

Biguanide compounds, including biguanide sulphate derivatives, are recognized for their broad-spectrum antimicrobial properties, demonstrating efficacy against bacteria, fungi, and some viruses. activheal.comwikipedia.org This wide range of activity has led to their use in various applications, from disinfectants and antiseptics to potential therapeutic agents. activheal.comatamanchemicals.com

The development of antimicrobial resistance is a major global health concern, necessitating the discovery of new and effective antimicrobial agents. activheal.comwho.int Biguanides, with their unique mechanisms of action, represent a promising area of research in combating resistant pathogens. acs.orgnih.gov

Membrane Disruption Mechanisms

A primary mechanism by which biguanides exert their antimicrobial effect is through the disruption of microbial cell membranes. atamanchemicals.comfrontiersin.orgnih.gov The biguanide moiety is typically cationic at physiological pH, allowing for strong electrostatic interactions with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. nih.govbiorxiv.orgnih.gov

While membrane disruption is a key mechanism, some studies suggest that biguanides may also have intracellular targets. activheal.comnih.gov It has been proposed that after entering the cell, these compounds can bind to and condense bacterial DNA, thereby interfering with DNA replication and other essential cellular processes. activheal.comnih.govnih.gov

Efficacy Against Specific Pathogens

Biguanide compounds have demonstrated efficacy against a wide array of specific pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi.

Antibacterial Activity: Polyhexamethylene biguanide (PHMB), a well-studied biguanide polymer, is effective against a range of bacteria, including:

Pseudomonas aeruginosa atamanchemicals.comnih.gov

Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus or MRSA) atamanchemicals.comacs.orgnih.gov

Escherichia coli atamanchemicals.comnih.gov

Klebsiella pneumoniae atamanchemicals.comnih.gov

Vancomycin-resistant enterococci (VRE) atamanchemicals.com

Novel organoiridium(III) complexes containing biguanide ligands have shown potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the nanomolar range for some strains. acs.orgnih.gov These complexes were particularly effective against Streptococcus pyogenes and Staphylococcus epidermidis. acs.org

Antifungal Activity: Biguanides also exhibit significant antifungal properties. PHMB is effective against fungi such as Candida albicans and Aspergillus brasiliensis. atamanchemicals.com The aforementioned organoiridium(III) biguanide complexes have also demonstrated high antifungal potency against Candida albicans and Cryptococcus neoformans, again with MICs in the nanomolar range. acs.orgnih.gov

Table 3: Antimicrobial Spectrum of Biguanide Compounds

| Compound/Class | Pathogen | Type | Key Finding |

| Polyhexamethylene biguanide (PHMB) | Pseudomonas aeruginosa | Bacterium | Effective against this pathogen. atamanchemicals.comnih.gov |

| Polyhexamethylene biguanide (PHMB) | Staphylococcus aureus (including MRSA) | Bacterium | Effective against both susceptible and resistant strains. atamanchemicals.comnih.gov |

| Polyhexamethylene biguanide (PHMB) | Escherichia coli | Bacterium | Demonstrates efficacy. atamanchemicals.comnih.gov |

| Polyhexamethylene biguanide (PHMB) | Candida albicans | Fungus | Shows antifungal activity. atamanchemicals.com |

| Organoiridium(III) Biguanide Complexes | Streptococcus pyogenes | Bacterium | Potent inhibitory and bactericidal activity. acs.org |

| Organoiridium(III) Biguanide Complexes | Cryptococcus neoformans | Fungus | High antifungal potency. acs.orgnih.gov |

This table is interactive. You can sort and filter the data.

Antimalarial Research

The biguanide class of compounds has a historical and ongoing role in antimalarial research and therapy. researchgate.netslideshare.net Proguanil (B194036) (also known as chloroguanide) is a synthetic biguanide derivative that was developed in 1945 and has been used for both the treatment and prevention of malaria. wikipedia.org

Proguanil itself is a prodrug that is converted in the body to its active metabolite, cycloguanil (B1669406). slideshare.netwikipedia.org The primary mechanism of action of cycloguanil is the inhibition of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite. wikipedia.org This enzyme is crucial for the synthesis of folic acid, which is essential for DNA synthesis and cell multiplication. By inhibiting DHFR, cycloguanil effectively halts the parasite's replication.